Benzaldehyde, 4-isothiocyanato-

Description

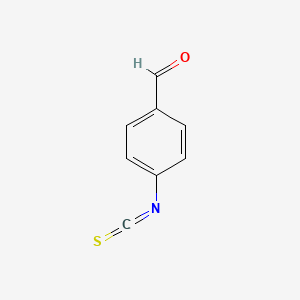

Benzaldehyde, 4-isothiocyanato- is a substituted benzaldehyde derivative featuring an aldehyde (-CHO) group and an isothiocyanate (-NCS) group at the para position on the benzene ring. Isothiocyanates are known for their electrophilic nature, enabling reactions with amines to form thiourea derivatives, which are valuable in pharmaceuticals and agrochemicals .

Properties

CAS No. |

16534-85-3 |

|---|---|

Molecular Formula |

C8H5NOS |

Molecular Weight |

163.2 g/mol |

IUPAC Name |

4-isothiocyanatobenzaldehyde |

InChI |

InChI=1S/C8H5NOS/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |

InChI Key |

SKHHEIODGHNYBO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)N=C=S |

Canonical SMILES |

C1=CC(=CC=C1C=O)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Benzaldehyde, 4-isothiocyanato- (hypothetical) with structurally related compounds:

*Hypothetical structure inferred from naming conventions.

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -NCS, -F) increase electrophilicity, enhancing reactivity toward nucleophiles like amines. In contrast, electron-donating groups (e.g., -SCH₃, -OCH₂C₆H₅) reduce electrophilicity but improve solubility in nonpolar solvents .

- Aldehyde vs. Carboxylic Acid : Benzoic acid, 4-isothiocyanato- (CAS 2131-62-6) exhibits lower volatility compared to benzaldehyde derivatives due to hydrogen bonding from the -COOH group .

Q & A

Q. Table 1: Synthetic Routes and Conditions

| Method | Precursor | Reagents/Conditions | Yield/Outcome | Reference |

|---|---|---|---|---|

| Thiophosgene reaction | 4-Aminobenzaldehyde | Thiophosgene, pH 8-9 | High purity | |

| H₂O₂ oxidation | p-Toluidine derivative | H₂O₂ in ethanol, 60°C | Moderate yield (~65%) |

Basic: Which spectroscopic techniques are most effective for characterizing Benzaldehyde, 4-isothiocyanato-?

Answer:

Characterization requires multimodal analysis:

- ¹H-NMR : Confirms aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/isothiocyanate substituents .

- FT-IR/Raman : Detects C=S (2050–2100 cm⁻¹) and aldehyde C=O (1700–1750 cm⁻¹) stretching vibrations .

- UV-Vis : Monitors electronic transitions; λmax shifts indicate conjugation effects from the isothiocyanate group .

Q. Table 2: Key Spectral Signatures

| Technique | Functional Group | Observed Range | Reference |

|---|---|---|---|

| FT-IR | C=S (isothiocyanate) | 2050–2100 cm⁻¹ | |

| ¹H-NMR | Aldehyde proton | δ 9.8–10.2 ppm | |

| UV-Vis | π→π* transitions | 250–300 nm (varies) |

Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

Density Functional Theory (DFT) simulations enable vibrational mode assignments by comparing computed spectra with experimental FT-IR/Raman data. For example:

- Mode matching : DFT-predicted C=S and C=O vibrations (e.g., 2075 cm⁻¹ for C=S) are cross-validated against empirical data to identify anharmonicity or solvent effects .

- Thermodynamic corrections : Adjust for temperature and pressure dependencies in gas-phase vs. solid-state measurements .

Advanced: How should researchers address contradictions in UV-Vis absorption data for Benzaldehyde derivatives?

Answer:

Contradictions often arise from solvent polarity, concentration effects, or nanoparticle-functionalized surfaces (e.g., localized surface plasmon resonance, LSPR). Mitigation strategies include:

- Calibration curves : Establish linearity for formaldehyde/acetaldehyde (sensitivity: 0.96 ΔA/mM) but note non-linear responses for benzaldehyde derivatives .

- Controlled environments : Use inert atmospheres to prevent oxidation-induced spectral shifts .

Basic: What stability considerations are critical for storing Benzaldehyde, 4-isothiocyanato-?

Answer:

- Moisture sensitivity : Hydrolysis of the isothiocyanate group necessitates anhydrous storage (e.g., desiccators, argon atmosphere) .

- Thermal stability : Decomposition above 80°C; refrigerate (2–8°C) for long-term storage .

Advanced: What challenges exist in detecting Benzaldehyde derivatives via localized surface plasmon resonance (LSPR)?

Answer:

LSPR sensitivity is limited by:

- Exponential absorbance decay : Observed in benzaldehyde due to weak analyte-nanoparticle interactions, complicating quantification below 31.7 μM .

- Surface functionalization : 4-ATP-modified nanoparticles improve binding but require rigorous optimization to avoid steric hindrance .

Advanced: How can gas-phase ion clustering data inform reactivity studies?

Answer:

NIST’s ion clustering data (e.g., Br⁻ + C₇H₆O₂ → [Br⁻•C₇H₆O₂]) reveals:

- Thermodynamic parameters : ΔrG° = 67.4 kJ/mol, indicating spontaneous clustering under standard conditions .

- Reactivity trends : Clustering propensity aids in predicting solvation effects in catalytic or photochemical applications .

Advanced: How to reconcile conflicting thermodynamic data from different sources?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.